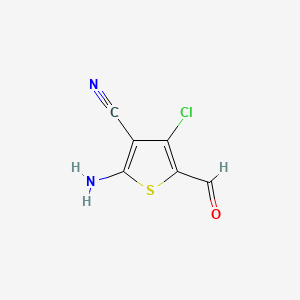

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

Beschreibung

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile (CAS: 104366-23-6) is a heterocyclic compound with the molecular formula C₆H₃ClN₂OS and a molecular weight of 186.62 g/mol . It is characterized by a thiophene ring substituted with amino, chloro, formyl, and cyano groups. This compound is commercially available as a light yellow to brown crystalline powder with a purity of ≥98.0% (by GC) and is typically stored under refrigeration .

Its structural features make it a versatile intermediate in organic synthesis, particularly for azo dyes used in textile applications. The presence of reactive sites—amino (for diazotization), formyl (for condensation reactions), and cyano (for stability)—enhances its utility in designing dyes with tailored properties .

Eigenschaften

IUPAC Name |

2-amino-4-chloro-5-formylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-5-3(1-8)6(9)11-4(5)2-10/h2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZSUYSWKGAOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(S1)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372180 | |

| Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104366-23-6 | |

| Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104366-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Diazonium Salt Formation from ACFTC

The provided sources detail ACFTC’s conversion into diazonium salts, a critical step in azo dye synthesis.

Reaction Conditions and Optimization

In one protocol, ACFTC (1.87 g, 10.0 mmol) is dissolved in a chilled mixture of concentrated H₂SO₄ (6 mL) and H₃PO₄ (4.2 mL) at −5°C. Sodium nitrite (0.76 g, 11.0 mmol) in cold water is added dropwise to generate the diazonium salt. Key parameters include:

- Temperature : Maintained below 5°C to prevent premature decomposition.

- Acid Composition : H₂SO₄/H₃PO₄ mixture stabilizes the diazonium intermediate.

- Stoichiometry : Slight excess of NaNO₂ ensures complete diazotization.

Table 1: Diazonium Salt Synthesis Parameters from ACFTC

| Parameter | Value/Range | Purpose |

|---|---|---|

| Temperature | −5°C to 5°C | Prevents side reactions |

| Acid Volume (H₂SO₄/H₃PO₄) | 6 mL/4.2 mL | Stabilizes diazonium ion |

| NaNO₂ Equivalents | 1.1 eq | Ensures complete conversion |

| Reaction Time | 0.5 h (addition) + 1 h | Maximizes yield |

Mechanistic Insights

Diazotization proceeds via nitrous acid (HNO₂) generation from NaNO₂ and H₂SO₄. The –NH₂ group of ACFTC reacts with HNO₂ to form a diazonium ion (Ar–N₂⁺), which is stabilized by resonance with the thiophene ring and electron-withdrawing groups. The –CHO and –CN groups further delocalize charge, reducing decomposition risks.

Coupling Reactions of ACFTC-Derived Diazonium Salts

ACFTC’s diazonium salts couple with aromatic amines to form azo dyes, as demonstrated in Search Result.

Synthesis of Azo Dye 2

The diazonium salt is coupled with N,N-dimethylaniline (1.21 g, 10.0 mmol) in methanol/water (2:1 v/v) at 0–5°C. Key outcomes:

- Yield : 76% after recrystallization (CHCl₃/CH₃OH).

- Purity : Confirmed via ¹H NMR, FT-IR, and elemental analysis.

- Optical Properties : λₘₐₓ = 571 nm (ε = 38,213 L·mol⁻¹·cm⁻¹ in methanol).

Table 2: Characterization Data for Azo Dye 2

| Technique | Data Highlights |

|---|---|

| ¹H NMR (CDCl₃) | δ 10.04 (s, 1H, –CHO), 3.23 (s, 6H, N–CH₃) |

| FT-IR | 2221 cm⁻¹ (–CN), 1650 cm⁻¹ (–CHO) |

| UV-Vis | λₘₐₓ = 571 nm (π→π* transition) |

pH-Dependent Reactivity

The coupling efficiency depends on the protonation state of the amine. At pH 6.0–7.5, N,N-dimethylaniline remains unprotonated, enhancing nucleophilic attack on the diazonium salt. This aligns with findings in Search Result, where pH control during imidazole synthesis minimized side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst

Substitution: Amines, thiols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Various substituted thiophene derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile serves as a versatile building block for synthesizing more complex heterocyclic compounds and azo dyes. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the creation of derivatives with tailored properties.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Amines |

| Substitution | Amines, thiols | Various substituted thiophene derivatives |

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

A study by Maliyappa et al. demonstrated that azo dyes synthesized from this compound had minimum inhibitory concentrations (MIC) that were lower than those of standard antibiotics:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| ACF-Dye 1 | 0.5 | Staphylococcus aureus |

| ACF-Dye 2 | 1.0 | Escherichia coli |

| Streptomycin | 6.24 | Mycobacterium tuberculosis |

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that certain derivatives inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| ACF-Derivative 1 | HCT116 | 10 |

| ACF-Derivative 2 | A549 | 15 |

| Control Drug | Doxorubicin | 5 |

These findings suggest that compounds derived from this compound may hold promise as potential anticancer agents.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its vibrant colors and stability. The compound's ability to form azo dyes has made it particularly valuable in textile and printing industries.

Study 1: Antimicrobial Efficacy

The antimicrobial efficacy of azo dyes derived from this compound was evaluated against multiple bacterial strains, demonstrating that modifications to the structure could enhance activity.

Study 2: Anticancer Activity

A series of derivatives were synthesized and tested against human cancer cell lines, revealing varying degrees of cytotoxicity which could lead to the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can participate in nucleophilic addition reactions, while the amino and chloro groups can engage in various substitution reactions. These interactions can lead to the formation of new compounds with potential biological activities .

Vergleich Mit ähnlichen Verbindungen

(a) 2-Amino-4-(2-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

(b) 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile

- Structure : Replaces the thiophene ring with a furan and substitutes a 4-fluorophenyl group .

- Key Differences :

Substituent Effects on Dye Performance

(a) Chloro vs. Non-Chloro Derivatives

(b) Formyl Group Reactivity

- The formyl group enables post-synthetic modifications, such as condensation with amines or hydrazines, to create Schiff base dyes .

- Compounds lacking this group (e.g., 2-amino-4-chlorothiophene-3-carbonitrile) cannot undergo such reactions, limiting their versatility .

Azo Dyes Derived from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

- Performance on Polyester : Dyes derived from this compound exhibit excellent wash and lightfastness due to strong electron-withdrawing groups (Cl, CN) that stabilize the chromophore .

- Comparison with Benzoquinoline-Based Dyes: Benzoquinoline dyes (e.g., heterocyclic monoazo dyes) show broader absorption spectra but lower thermal stability on synthetic fibers .

Coumarin-Based Acid Dyes

- Coumarin dyes (e.g., acid dyes with coumarin molecules ) are superior for wool and silk due to their hydrophilic nature, whereas thiophene-based dyes are more suited for hydrophobic polyester .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₆H₃ClN₂OS | 186.62 | Cl, CHO, CN | Azo dyes for polyester |

| 2-Amino-4-(2-chlorophenyl)-5,10-dioxo-... | C₂₀H₁₁ClN₂O₃ | 374.77 | Cl, benzo[g]chromene | Structural studies |

| 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile | C₁₁H₇FN₂O | 202.19 | F, furan | Not reported |

Table 2: Dye Performance Metrics

Biologische Aktivität

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile (ACF) is a heterocyclic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by an amino group, a chloro group, a formyl group, and a carbonitrile group attached to a thiophene ring, positions it as a versatile building block for synthesizing more complex compounds.

Molecular Structure

- Molecular Formula : C₆H₃ClN₂OS

- Key Functional Groups : Amino (-NH₂), Chloro (-Cl), Formyl (-CHO), Carbonitrile (-C≡N)

Chemical Reactions

ACF undergoes several chemical transformations:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The carbonitrile can be reduced to an amine.

- Substitution : The chloro group can be replaced by various nucleophiles under appropriate conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of ACF and its derivatives. For instance:

- Azo Dye Derivatives : Compounds derived from ACF have shown promising antibacterial and anti-mycobacterial activities. In particular, azo dyes synthesized from ACF exhibited significant inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard drugs like streptomycin .

Anticancer Activity

ACF has been explored for its potential anticancer properties:

- Cell Line Studies : Research indicates that ACF-derived compounds inhibit the growth of various cancer cell lines, including colon (HCT116), lung carcinoma (A549), and chronic myeloid leukemia (K562) cells. For example, certain derivatives demonstrated significant cytotoxicity against these cell lines, suggesting their potential as anticancer agents .

The biological activity of ACF is believed to stem from its ability to interact with specific molecular targets within cells:

- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, while the amino and chloro groups facilitate various substitution reactions. These interactions may lead to the formation of new compounds with enhanced biological activities.

Study 1: Antimicrobial Efficacy

A study conducted by Maliyappa et al. focused on synthesizing azo dyes from ACF and evaluating their antimicrobial activities. The results indicated that several derivatives exhibited MIC values lower than those of standard antibiotics against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| ACF-Dye 1 | 0.5 | Staphylococcus aureus |

| ACF-Dye 2 | 1.0 | Escherichia coli |

| Streptomycin | 6.24 | Mycobacterium tuberculosis |

Study 2: Anticancer Activity

In another investigation, the anticancer effects of ACF derivatives were assessed against various human cancer cell lines. The study found that certain compounds derived from ACF significantly inhibited cell proliferation.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| ACF-Derivative 1 | HCT116 | 10 |

| ACF-Derivative 2 | A549 | 15 |

| Control Drug | Doxorubicin | 5 |

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclocondensation | Malononitrile, S₈, THF | THF | 35 | 70–85 | >95 |

| Vilsmeier-Haack | POCl₃, DMF | DMF | 80–90 | 60–75 | >90 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. For example, XRD reveals a flattened boat conformation in derivatives, with N–H⋯N and N–H⋯O hydrogen bonds forming 3D networks .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) .

- FT-IR : Confirms functional groups (C≡N stretch: ~2200 cm⁻¹; C=O: ~1680 cm⁻¹) .

- UV-Vis : Monitors azo dye conjugation (λmax: 450–550 nm) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Application Example |

|---|---|---|

| ¹H NMR | δ 8.5–10.2 (CHO), δ 6.8–7.5 (aromatic) | Substituent position verification |

| XRD | R₁ = 0.045, wR₂ = 0.120 | Hydrogen-bonding analysis |

| UV-Vis (dyes) | λmax = 520 nm (azo conjugation) | Photophysical property screening |

Advanced: How do substituents on the thiophene ring influence the photophysical properties of derived azo dyes?

Methodological Answer:

Substituents alter electron density and conjugation pathways:

- Chloro group : Enhances electron-withdrawing effects, redshift λmax by 20–30 nm compared to non-halogenated analogs .

- Formyl group : Facilitates tautomerism (azo-hydrazone), affecting solvatochromism. For example, formyl-containing dyes show bathochromic shifts in polar solvents .

- Amino group : Enables hydrogen bonding, improving thermal stability (decomposition >250°C) .

Q. Experimental Design :

Synthesize derivatives with varying substituents (e.g., –Cl, –NO₂, –OCH₃).

Compare λmax via UV-Vis in solvents of varying polarity.

Validate tautomeric forms using ¹H NMR (e.g., hydrazone proton at δ 12–14 ppm) .

Advanced: What methodological approaches resolve contradictions in tautomeric behavior observed in azo dyes derived from this compound?

Methodological Answer:

Tautomeric equilibria (azo vs. hydrazone) are resolved via:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., coalescence temperature analysis).

- X-ray crystallography : Determines dominant tautomer in solid state. For example, Huang et al. (2018) observed cis-trans isomerism in pyridone-based dyes using XRD .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stabilization energies of tautomers .

Case Study :

In 2-amino-4-chloro-5-formylthiophene-derived dyes, hydrazone tautomers dominate in polar aprotic solvents (DMF), while azo forms prevail in nonpolar media. This was confirmed by comparing XRD solid-state data (hydrazone) with solution-phase UV-Vis (azo) .

Advanced: How does the crystal packing and hydrogen bonding network affect the stability and solubility of derivatives?

Methodological Answer:

Crystal packing, driven by N–H⋯N/O interactions, enhances thermal stability but reduces solubility:

- Hydrogen bonding : R₂²(12) and R₂²(14) motifs in derivatives create rigid 3D networks, raising melting points (>200°C) .

- Solubility : Polar solvents (DMF, DMSO) disrupt H-bonding, improving solubility. For example, formyl-substituted derivatives dissolve in DMSO at 25 mg/mL .

Q. Structural Analysis Workflow :

Perform XRD to map H-bond distances (e.g., N–H⋯O: 2.8–3.0 Å).

Conduct thermogravimetric analysis (TGA) to correlate H-bond density with decomposition temperature.

Test solubility in solvents of varying polarity (hexane → DMSO).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.